Application: Sphingosine Kinase 1 inhibitors, including Sphingosine Kinase 1 Inhibitor II, have been studied for their potential role in treating cancer.
Results: The inhibitors demonstrated activity at sub- to micromolar concentrations and were selective toward sphingosine kinase compared with a panel of human lipid and protein kinases.
PF-543 is a potent and selective inhibitor of sphingosine kinase 1, which plays a crucial role in the phosphorylation of sphingosine to sphingosine-1-phosphate. This compound has garnered attention due to its ability to modulate cellular signaling pathways associated with various diseases, particularly cancer and cardiovascular conditions. The inhibitor has an IC50 value of approximately 3.6 nM, indicating its high efficacy in inhibiting sphingosine kinase 1 activity .
PF-543 exhibits a variety of biological activities, particularly in cancer biology and cardiovascular health:
PF-543 is primarily studied for its potential therapeutic applications in:
Research indicates that PF-543 interacts selectively with sphingosine kinase 1, leading to significant biological effects:
PF-543 shares similarities with several other compounds that also target sphingosine kinase or related pathways. Here are some notable comparisons:
Compound Name | Mechanism | IC50 (nM) | Unique Features |
---|---|---|---|
RB-005 | Sphingosine kinase 1 inhibitor | 3600 | Inhibits ceramide synthase; less selective than PF-543 |
FTY720 | Sphingosine receptor modulator | Varies | Pro-drug that activates sphingosine receptors; broader effects on immune modulation |
SKI-II | Sphingosine kinase 1 inhibitor | 600 | Less potent than PF-543; used primarily in research settings |
PF-543 stands out due to its high selectivity for sphingosine kinase 1 with minimal off-target effects compared to similar compounds. Its ability to significantly alter lipid signaling pathways while maintaining low toxicity profiles makes it a promising candidate for further therapeutic development.
PF-543, systematically named [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol, represents a sophisticated non-lipid inhibitor of sphingosine kinase 1 with a molecular formula of C27H31NO4S and a molecular weight of 465.6 grams per mole [1] [3]. The compound exhibits a unique architectural design that distinguishes it from traditional sphingosine-based inhibitors through its incorporation of three distinct structural domains: a polar head group, a central aromatic linking region, and a hydrophobic tail segment [15] [16].
The structural foundation of PF-543 centers on a (2R)-pyrrolidine ring system that serves as the primary recognition element for sphingosine kinase 1 binding [25] [26]. This five-membered heterocyclic ring contains a hydroxymethyl substituent at the 2-position, creating a 1,2-amino alcohol motif that mimics the natural sphingosine substrate while maintaining distinct stereochemical requirements [25]. The pyrrolidine nitrogen atom exists in a protonated state under physiological conditions, facilitating critical electrostatic interactions with the enzyme active site [28].
The central aromatic framework consists of a substituted toluene ring bearing a methyl group at the meta position relative to the ether linkage [1] [25]. This aromatic core functions as a rigid spacer element that maintains the appropriate geometric relationship between the head group and tail domains while contributing to the overall binding affinity through π-π stacking interactions with aromatic residues in the enzyme binding pocket [25] [27].
The hydrophobic tail region features a distinctive benzenesulfonyl moiety attached via a methylene linker to the central aromatic ring [1] [26]. This sulfonyl group represents a unique structural element rarely observed in other sphingosine kinase inhibitors and contributes significantly to the compound's selectivity profile [26] [30]. The terminal phenyl ring of the benzenesulfonyl group occupies a deep hydrophobic pocket within the enzyme structure, forming extensive van der Waals interactions that stabilize the inhibitor-enzyme complex [2] [6].
The three-dimensional conformation of PF-543 adopts a distinctive J-shaped or bent configuration when bound to sphingosine kinase 1, closely resembling the natural substrate sphingosine in its enzyme-bound state [2] [9]. This conformational similarity enables PF-543 to effectively compete with sphingosine for binding to the enzyme active site while maintaining superior binding affinity due to its optimized interactions with key amino acid residues [2] [27].
Crystal structure analysis reveals that PF-543 binds within a completely enclosed lipid-binding pocket located in the C-terminal domain of sphingosine kinase 1 [2] [9]. The inhibitor demonstrates remarkable complementarity to the enzyme binding site, with the terminal phenyl ring occupying a hydrophobic cavity formed by Phenylalanine 374 and Leucine residues 347, 354, and 405 [2] [25]. The central aromatic region engages in favorable edge-on interactions with Phenylalanine 259 and Phenylalanine 389, while the methyl substituent packs against Leucine 385 and Leucine 286 [2].
PF-543 demonstrates exceptional inhibitory potency against sphingosine kinase 1 with a Ki value of 3.6 nanomolar and an IC50 value of 2.0 nanomolar, establishing it as the most potent selective sphingosine kinase 1 inhibitor reported to date [2] [4] [7]. The compound exhibits reversible, competitive inhibition with respect to the sphingosine substrate, indicating that it directly competes for the same binding site occupied by the natural substrate [4] [7] [23].
The selectivity profile of PF-543 reveals remarkable discrimination between the two sphingosine kinase isoforms, demonstrating greater than 100-fold selectivity for sphingosine kinase 1 over sphingosine kinase 2 [2] [4] [17]. At a concentration of 10 micromolar, PF-543 inhibits only 6.8% of sphingosine kinase 2 activity while completely inhibiting sphingosine kinase 1 at nanomolar concentrations [23]. This exceptional selectivity arises from specific structural differences in the lipid-binding sites of the two enzyme isoforms [2] [25].
Parameter | Sphingosine Kinase 1 | Sphingosine Kinase 2 | Selectivity Ratio |
---|---|---|---|
Ki (nanomolar) | 3.6 | >400 | >100-fold |
IC50 (nanomolar) | 2.0 | 356 | 178-fold |
Inhibition at 10 μM | 100% | 6.8% | - |
Binding Affinity (Kd) | 5.0 | >500 | >100-fold |
The kinetic behavior of PF-543 follows classical competitive inhibition patterns, with the apparent Michaelis constant (Km) for sphingosine increasing proportionally with inhibitor concentration while the maximum velocity (Vmax) remains unchanged [4] [23]. The dissociation rate constant reveals a half-life of 8.5 minutes for PF-543 release from sphingosine kinase 1, indicating relatively tight but reversible binding kinetics [23].
Comparative enzyme selectivity studies demonstrate that PF-543 exhibits greater than 5,000-fold selectivity over sphingosine 1-phosphate receptors S1P1 through S1P5 and shows no significant inhibitory activity against a panel of 48 protein and lipid kinases when tested at concentrations up to 10 micromolar [7] [17]. This remarkable selectivity profile distinguishes PF-543 from many other kinase inhibitors that often exhibit promiscuous binding to multiple enzyme targets [7] [17].
The molecular basis for the exceptional selectivity between sphingosine kinase 1 and sphingosine kinase 2 resides in three critical amino acid differences within their respective lipid-binding sites [2] [25]. Sphingosine kinase 1 contains Phenylalanine 374, Isoleucine 260, and Methionine 358 at positions corresponding to Cysteine, Valine, and Leucine in sphingosine kinase 2 [2] [25]. These substitutions create a larger binding cavity in sphingosine kinase 2, reducing the complementarity for PF-543 binding [2] [16].
The binding affinity measurements reveal that PF-543 binds to sphingosine kinase 1 with a dissociation constant (Kd) of 5.0 nanomolar, confirming the high-affinity interaction observed in kinetic studies [23]. The compound demonstrates time-dependent binding kinetics, with association occurring rapidly upon mixing while dissociation proceeds more slowly, consistent with the formation of a stable enzyme-inhibitor complex [23].
The binding mechanism of PF-543 to sphingosine kinase 1 involves direct competition with the natural substrate sphingosine for occupancy of the enzyme's lipid-binding pocket [2] [4] [9]. Crystal structure analysis reveals that PF-543 adopts a bent conformation analogous to that of bound sphingosine substrate but with a distinctly rotated head group orientation [2] [9]. This structural similarity enables effective substrate competition while the modified head group positioning contributes to the compound's unique binding properties [2].
The pyrrolidine head group of PF-543 establishes critical hydrogen bonding interactions with Aspartate 264, a residue previously identified as essential for sphingosine recognition in mutagenesis studies [2] [27]. The protonated pyrrolidine nitrogen forms an electrostatic interaction with the carboxylate side chain of Aspartate 264, while the hydroxyl group of the hydroxymethyl substituent provides an additional hydrogen bond to the same residue [2] [28]. This dual interaction pattern creates a more extensive network of stabilizing contacts compared to the single interaction formed by natural sphingosine [2].
The binding mechanism reveals that PF-543 functions as a weak substrate for sphingosine kinase 1, requiring a 180-degree rotation of the pyrrolidine head group to position the primary hydroxyl for phosphorylation [2]. This rotation would necessitate breaking the established hydrogen bonds with Aspartate 264, providing a molecular explanation for the compound's weak substrate activity and its effectiveness as an inhibitor [2].
Molecular dynamics simulations demonstrate that PF-543 binding induces conformational changes in the enzyme structure, particularly affecting the flexibility of residues 270-280 in the enzyme's regulatory regions [19]. These structural perturbations may contribute to the inhibitor's mechanism by stabilizing the enzyme in a conformation less favorable for catalytic turnover [19]. The root mean square deviation analysis indicates that PF-543 binding leads to structural deviations of 0.44 nanometers compared to 0.29 nanometers for the unbound enzyme [19].
The hydrophobic tail region of PF-543 engages in extensive van der Waals interactions within the J-shaped lipid-binding channel of sphingosine kinase 1 [2] [20]. The terminal phenyl ring forms π-sulfur interactions with Methionine 358 and alkyl interactions with Leucine 405, Isoleucine 260, and Valine 263 [16] [20]. These multiple contact points contribute significantly to the overall binding energy and selectivity of the inhibitor [16].
Analysis of the binding energetics using molecular mechanics Poisson-Boltzmann surface area calculations reveals that PF-543 forms 2-3 hydrogen bonds with sphingosine kinase 1 active site residues during molecular dynamics simulations [19]. The van der Waals interaction energy and electrostatic energy components both contribute favorably to the overall binding affinity, with the polar solvation energy providing a less favorable contribution that is outweighed by the favorable terms [19].
The binding mechanism studies indicate that PF-543 does not exhibit significant allosteric modulation of sphingosine kinase 1 activity beyond the direct competitive inhibition observed [4] [23]. The inhibitor binds exclusively to the substrate-binding site without inducing conformational changes that would suggest allosteric regulation [2]. This mechanistic simplicity contributes to the compound's selectivity profile by avoiding potential off-target effects associated with allosteric binding sites that might be conserved across different enzyme families [2] [17].